molecular formula C18H20O3 B1265342 (-)-Larreatricin

(-)-Larreatricin

Cat. No. B1265342
M. Wt: 284.3 g/mol
InChI Key: PIBJADPEZQHMQS-CMKMFDCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-larreatricin is a lignan that consists of a 3,4-dimethyloxolane ring substituted by 4-hydroxyphenyl groups at positions 2 and 5 respectively (the 2S,3R,4S,5S-stereoisomer). Isolated from the roots of Krameria lappacea, it exhibits anti-inflammatory activity. It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor, an anti-inflammatory agent and a plant metabolite. It is a lignan, a member of phenols and a member of oxolanes.

Scientific Research Applications

  • Synthesis and Enzymatic Recognition : A study by Martin et al. (2018) achieved a concise and efficient total synthesis of (-)-Larreatricin. They also provided an unambiguous assignment of configuration of its enantiomers, resolving a long-standing controversy. Their research highlighted the significant and remarkably divergent enantioselective recognition of (-)-Larreatricin by different polyphenol oxidases Martin et al., 2018.

  • Enantio-Specific Polyphenol Oxidase : Cho et al. (2003) identified an enantio-specific polyphenol oxidase (PPO) in the creosote bush. This PPO is crucial in the biosynthesis of lignans in the bush, including (-)-Larreatricin. The study emphasized the specific conversion of (+)-larreatricin into (+)-3′-hydroxylarreatricin, providing insight into the physiological roles of PPOs Cho et al., 2003.

  • Dibenzyltetrahydrofuran Lignans Synthesis : Research by Moinuddin et al. (2003) involved synthesizing various lignans, including (-)-Larreatricin, from the creosote bush. Their findings suggested a regiospecific control of coupling in the formation of these lignans Moinuddin et al., 2003.

  • Antibacterial and Antimycobacterial Properties : A study by Favela‐Hernández et al. (2012) isolated lignans, including (-)-Larreatricin, from Larrea tridentata and tested them against various bacterial species. The results demonstrated that these lignans, including (-)-Larreatricin, have significant antibacterial and antimycobacterial properties Favela‐Hernández et al., 2012.

  • Structure and Configuration Analysis : Favela-Hernández et al. (2012) also conducted a study to establish the relative absolute configuration of (-)-Larreatricin, further elucidating its structure and properties Favela-Hernández et al., 2012.

  • Estrogen Receptor Modulation : Ahn et al. (2014) explored the properties of selective estrogen receptor modulation by Larrea nitida, a related species to Larrea tridentata. They found that extracts from this plant, which could potentially contain (-)-Larreatricin, showed properties of phytoestrogens and selective estrogen receptor modulators Ahn et al., 2014.

properties

Product Name

(-)-Larreatricin

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(2S,3R,4S,5S)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol

InChI

InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18-/m0/s1

InChI Key

PIBJADPEZQHMQS-CMKMFDCUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Canonical SMILES

CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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